What is the structure of N-acetylmuramic acid?
What is the structure of N-acetylmuramic acid?
An In-depth Technical Guide to the Structure of N-Acetylmuramic Acid
Introduction
N-Acetylmuramic acid (MurNAc or NAM) is a pivotal monosaccharide derivative that, along with N-acetylglucosamine (GlcNAc), forms the glycan backbone of peptidoglycan, an essential polymer in most bacterial cell walls.[1][2] Its unique structure, particularly the linkage of a lactic acid moiety to GlcNAc, provides the attachment point for the peptide side chains that are crucial for the cross-linking and structural integrity of the peptidoglycan mesh.[2] This guide provides a detailed examination of the structure of N-acetylmuramic acid, its physicochemical properties, the experimental protocols used for its characterization, and its role in key biological pathways.
Core Structure and Chemical Identity
N-Acetylmuramic acid is chemically an ether of N-acetylglucosamine and D-lactic acid.[2] The systematic IUPAC name for the pyranose form is (2R)-2-{[(2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy}propanoic acid.[3][4] It is a nine-carbon monosaccharide that is a fundamental component of the repeating disaccharide unit of peptidoglycan.[1]
The key structural features of N-acetylmuramic acid include:
-
A pyranose ring derived from glucose.
-
An acetamido group at the C-2 position.
-
A D-lactyl ether linkage at the C-3 position. This lactic acid moiety is the site of attachment for a short peptide chain, typically starting with L-alanine, which is essential for the cross-linking of peptidoglycan strands.[1]
The alternating sequence of N-acetylglucosamine and N-acetylmuramic acid is connected by β-(1,4)-glycosidic bonds to form the glycan chains of peptidoglycan.[5]
Physicochemical and Quantitative Data
The structural and physicochemical properties of N-acetylmuramic acid are summarized in the table below. While precise experimental bond lengths and angles are best obtained from dedicated crystallographic databases, computed properties provide a reliable estimation of its molecular characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉NO₈ | [2][4][6] |
| Molecular Weight | 293.27 g/mol | [4][6] |
| Exact Mass | 293.11106656 Da | [4][6] |
| IUPAC Name | (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | [4] |
| CAS Number | 10597-89-4 | [6] |
| Topological Polar Surface Area | 153 Ų | [6] |
| Hydrogen Bond Donor Count | 5 | [6] |
| Hydrogen Bond Acceptor Count | 9 | [6] |
| Rotatable Bond Count | 5 | [6] |
Experimental Protocols for Structural Characterization
The determination of the structure of N-acetylmuramic acid and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Below are representative protocols for key analytical methods.
Protocol 1: X-Ray Crystallography for Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles.
1. Crystallization:
- Obtain highly pure N-acetylmuramic acid.
- Prepare a saturated solution of N-acetylmuramic acid in a suitable solvent system (e.g., water-ethanol mixture).
- Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]
2. Data Collection:
- Mount a suitable crystal on a goniometer.
- Cool the crystal in a cryostream (e.g., at 100 K) to minimize radiation damage.
- Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source).[8]
- Rotate the crystal and collect diffraction patterns at various orientations using an X-ray detector.[8]
3. Structure Solution and Refinement:
- Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
- Solve the phase problem using direct methods or Patterson functions.
- Generate an initial electron density map.
- Build the atomic model of N-acetylmuramic acid into the electron density map.
- Refine the model against the experimental data to optimize atomic coordinates, and thermal parameters, yielding a final structure with low R-factors.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the connectivity and stereochemistry of N-acetylmuramic acid in solution.
1. Sample Preparation:
- Dissolve 5-10 mg of purified N-acetylmuramic acid in a deuterated solvent (e.g., D₂O).
- Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
- Acquire a one-dimensional ¹H NMR spectrum to identify all proton signals.
- Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to identify all carbon signals.
- Perform two-dimensional NMR experiments such as:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity between the sugar and lactyl moieties.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which helps in defining the stereochemistry and conformation.
3. Spectral Analysis:
- Process the acquired data (Fourier transformation, phasing, and baseline correction).
- Assign all ¹H and ¹³C chemical shifts based on the correlation experiments.
- Analyze coupling constants (J-values) from the ¹H NMR spectrum to determine dihedral angles and confirm stereochemistry.
- Interpret NOESY cross-peaks to confirm the three-dimensional structure.
Protocol 3: Quantitative Analysis by HPLC-MS
This protocol details a method for the quantification of N-acetylmuramic acid derivatives, such as MurNAc-6P, from bacterial cell extracts.[9][10]
1. Sample Preparation (Cell Extracts):
- Grow bacterial cultures (e.g., E. coli) to a desired optical density.[10]
- Harvest cells by centrifugation.
- Disintegrate cells (e.g., by sonication or bead beating) and prepare soluble cell extracts.
- Precipitate proteins by adding ice-cold acetone (e.g., 4 volumes of acetone to 1 volume of extract).[10]
- Centrifuge to remove precipitated proteins and transfer the supernatant to a new tube.
- Dry the cytosolic fractions under vacuum and resuspend in a known volume of water prior to analysis.[10]
2. HPLC-MS Analysis:
- Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).
- Perform a gradient elution using a mobile phase system appropriate for polar analytes (e.g., acetonitrile and ammonium formate buffer).
- Couple the HPLC eluent to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument) operating in negative ion mode.
- Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule of interest (e.g., m/z 372.070 for MurNAc-6P).[9]
3. Data Analysis:
- Generate extracted ion chromatograms (EICs) for the target analyte.
- Integrate the peak area of the analyte.
- Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of a purified standard.[11]
Biological Pathways and Relationships
N-Acetylmuramic acid is central to two critical processes involving bacteria: the biosynthesis of their cell wall and the recognition of bacteria by the innate immune system of host organisms.
Biosynthesis of N-Acetylmuramic Acid and Peptidoglycan
The synthesis of N-acetylmuramic acid is an early, cytoplasmic step in the overall peptidoglycan biosynthesis pathway. It begins with UDP-N-acetylglucosamine (UDP-GlcNAc).
Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.
This pathway begins in the cytoplasm with the conversion of UDP-GlcNAc to UDP-MurNAc, which is then sequentially decorated with amino acids to form the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[5] This precursor is then transferred to a lipid carrier (bactoprenol phosphate) on the inner surface of the cell membrane, forming Lipid I. The addition of a GlcNAc residue creates Lipid II, which is subsequently flipped to the outer surface of the membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.[5]
Innate Immune Recognition of Peptidoglycan Fragments
The host innate immune system has evolved to recognize conserved microbial structures, known as microbe-associated molecular patterns (MAMPs). Peptidoglycan and its breakdown products, which contain N-acetylmuramic acid, are potent MAMPs.[1] Cytosolic pattern recognition receptors (PRRs), particularly NOD1 and NOD2, are responsible for detecting these fragments.[12]
-
NOD2 primarily recognizes muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to L-alanyl-D-isoglutamine.
-
NOD1 recognizes a larger fragment containing diaminopimelic acid (DAP), which is characteristic of Gram-negative bacteria.
The recognition of these MurNAc-containing fragments triggers a signaling cascade that leads to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines and antimicrobial peptides.[12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylmuramic acid | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 12. researchgate.net [researchgate.net]
